molecular formula C7H9NO2S B7842113 [(Thiophen-3-ylmethyl)-amino]-acetic acid

[(Thiophen-3-ylmethyl)-amino]-acetic acid

Cat. No. B7842113
M. Wt: 171.22 g/mol
InChI Key: NYJPCMJQMRPDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Thiophen-3-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Thiophen-3-ylmethyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Thiophen-3-ylmethyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Development

[(Thiophen-3-ylmethyl)-amino]-acetic acid derivatives have been widely used in chemical synthesis. A notable application is the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, which have potential applications in the development of native drugs (Safonov, Panasenko, & Knysh, 2017). Additionally, derivatives such as 3-(thiophen-2-ylmethyl)-4-substituted-4,5-dihydro-I H-1,2,4-triazol-5-one have been synthesized and shown activity against various bacteria, hinting at their potential use in antimicrobial applications (Pitucha et al., 2010).

Biosensors and Conducting Polymers

These compounds are integral in the development of biosensors and conducting polymers. For instance, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) has been used in electrochemical hybridization sensors, showcasing its potential in DNA recognition and bioanalytical applications (Cha et al., 2003).

Corrosion Inhibition

In the field of material science, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) synthesized from [(Thiophen-3-ylmethyl)-amino]-acetic acid derivatives has been proven to be an efficient corrosion inhibitor for mild steel in acidic environments (Daoud et al., 2014).

Anticancer Activities

Certain derivatives like ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione have been studied for their anti-cancer activities. This compound was synthesized and tested against HepG2 (cancer cell line) and BEAS-2B (normal cell line), showing moderate anticancer activity and highlighting its potential in medical research (Vaseghi et al., 2021).

Computational Studies

Computational studies on 3-thiophene acetic acid have provided insights into its structural and electronic properties, intermolecular interactions, and its potential as a competitive inhibitor for Human monoamine oxidase, an enzyme crucial in the degradative deamination of biogenic amines. This emphasizes its significance in computational biology and chemistry (Issa, Sagaama, & ISSAOUI, 2020).

properties

IUPAC Name

2-(thiophen-3-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-7(10)4-8-3-6-1-2-11-5-6/h1-2,5,8H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJPCMJQMRPDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Thiophen-3-ylmethyl)-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(Thiophen-3-ylmethyl)-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.